Carboxyphosphamide Benzyl Ester-d4
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Overview
Description
Carboxyphosphamide Benzyl Ester-d4 is a stable isotope-labeled compound with the molecular formula C14H17D4Cl2N2O4P and a molecular weight of 387.23 . This compound is used primarily in scientific research for its unique properties, including its deuterium labeling, which makes it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxyphosphamide Benzyl Ester-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of appropriate starting materials under controlled conditions to introduce the deuterium labels. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Carboxyphosphamide Benzyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like chloroform or methanol, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to detect and quantify pollutants in various matrices.
Mechanism of Action
The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to track the compound within biological systems and study its effects on various pathways. The compound’s interactions with enzymes and receptors can provide insights into its pharmacological and toxicological properties .
Comparison with Similar Compounds
Similar Compounds
Carboxyphosphamide Benzyl Ester: The non-deuterated analog of Carboxyphosphamide Benzyl Ester-d4.
Cyclophosphamide: A related compound used in cancer treatment and autoimmune diseases.
Alcophosphamide: Another analog with similar chemical properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research.
Properties
CAS No. |
1276302-73-8 |
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Molecular Formula |
C14H21Cl2N2O4P |
Molecular Weight |
387.23 |
IUPAC Name |
benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |
InChI Key |
URRQYEVJTAKGKS-OSEHSPPNSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Synonyms |
3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Phenylmethyl Ester-d4; _x000B_3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Benzyl Ester-d4; |
Origin of Product |
United States |
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